molecular formula C14H19ClF3NO B2583219 (4-[4-(Trifluoromethyl)phenyl]methyloxan-4-yl)methanamine hydrochloride CAS No. 1380300-37-7

(4-[4-(Trifluoromethyl)phenyl]methyloxan-4-yl)methanamine hydrochloride

Cat. No.: B2583219
CAS No.: 1380300-37-7
M. Wt: 309.76
InChI Key: UPVRLYRSCVXWQV-UHFFFAOYSA-N
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Description

(4-[4-(Trifluoromethyl)phenyl]methyloxan-4-yl)methanamine hydrochloride is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a methyloxan-4-yl group and a methanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-[4-(Trifluoromethyl)phenyl]methyloxan-4-yl)methanamine hydrochloride typically involves multiple steps:

  • Formation of the Trifluoromethylphenyl Intermediate: : The initial step involves the introduction of a trifluoromethyl group to a phenyl ring. This can be achieved through electrophilic aromatic substitution using trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper(I) iodide (CuI).

  • Oxan-4-yl Group Introduction: : The next step involves the formation of the oxan-4-yl group. This can be done through a ring-closing reaction where a suitable diol precursor undergoes cyclization in the presence of an acid catalyst.

  • Methanamine Addition: : The final step is the introduction of the methanamine group. This can be achieved through reductive amination, where the oxan-4-yl intermediate reacts with formaldehyde and ammonia or a primary amine under reducing conditions, typically using a reducing agent like sodium cyanoborohydride (NaBH3CN).

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the aforementioned synthetic routes. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine moiety, leading to the formation of corresponding oximes or nitriles.

    Reduction: Reduction reactions can target the oxan-4-yl group, potentially converting it to a simpler alcohol derivative.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used in the presence of a suitable catalyst.

Major Products

    Oxidation: Formation of oximes or nitriles.

    Reduction: Conversion to alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-[4-(Trifluoromethyl)phenyl]methyloxan-4-yl)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its trifluoromethyl group can enhance binding affinity and specificity towards certain proteins or enzymes, making it a valuable tool in drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in agrochemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of (4-[4-(Trifluoromethyl)phenyl]methyloxan-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The methanamine moiety can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity and leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    (4-(Trifluoromethyl)phenyl)methanamine: Lacks the oxan-4-yl group, making it less complex.

    (4-(Trifluoromethyl)phenyl)isocyanate: Contains an isocyanate group instead of a methanamine moiety.

    (4-(Trifluoromethyl)phenyl)ethanol: Contains an ethanol group instead of a methyloxan-4-yl group.

Uniqueness

(4-[4-(Trifluoromethyl)phenyl]methyloxan-4-yl)methanamine hydrochloride is unique due to the combination of its trifluoromethyl, methyloxan-4-yl, and methanamine groups. This combination imparts distinct chemical properties, such as enhanced stability, lipophilicity, and reactivity, making it a versatile compound for various scientific applications.

Properties

IUPAC Name

[4-[[4-(trifluoromethyl)phenyl]methyl]oxan-4-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3NO.ClH/c15-14(16,17)12-3-1-11(2-4-12)9-13(10-18)5-7-19-8-6-13;/h1-4H,5-10,18H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPVRLYRSCVXWQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CC2=CC=C(C=C2)C(F)(F)F)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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